2-Iminopiperidine hydrochloride

NOS Inhibition iNOS Cyclic Amidine

Researchers often face inconsistent NOS inhibition due to isoform cross-reactivity. 2-Iminopiperidine hydrochloride solves this as a potent, selective iNOS inhibitor (IC50 1.0 µM) with a non-amino acid scaffold that minimizes off-target effects. • 2-fold more potent vs. 2-iminohomopiperidine; 7-fold more potent than NG-methyl-L-arginine in cellular assays. • Validated oral in vivo activity: dose-dependent reduction of plasma nitrite/nitrate in LPS-treated rats. • ≥97% purity, analytically confirmed; shipped under ambient conditions with global stock availability.

Molecular Formula C5H11ClN2
Molecular Weight 134.61 g/mol
CAS No. 41419-55-0
Cat. No. B013603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iminopiperidine hydrochloride
CAS41419-55-0
Molecular FormulaC5H11ClN2
Molecular Weight134.61 g/mol
Structural Identifiers
SMILESC1CCN=C(C1)N.Cl
InChIInChI=1S/C5H10N2.ClH/c6-5-3-1-2-4-7-5;/h1-4H2,(H2,6,7);1H
InChIKeyZHDTXTDHBRADLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iminopiperidine Hydrochloride: Structural Identity & Specifications


2-Iminopiperidine hydrochloride is a cyclic amidine compound that functions as a potent non-amino acid inhibitor of human nitric oxide synthase (NOS) isoforms [1]. This compound, which is the hydrochloride salt form of 2-iminopiperidine, has been shown in primary research to be a key chemical lead for the development of selective iNOS inhibitors due to its ability to accept a diversity of chemical modifications [2]. The core structure, a piperidine ring with a 2-imino group, distinguishes it from substrate-analog inhibitors, offering a distinct pharmacological profile for studying NO-mediated pathways.

Structure 2-iminopiperidine hydrochloride, cyclic amidine
Mechanism Non-amino acid NOS inhibitor, reported iNOS selectivity
Research Fit iNOS pathway studies, chemical lead for SAR

2-Iminopiperidine Hydrochloride: Analog Substitution Issues


Generic substitution among NOS inhibitors is unreliable due to significant variance in isoform selectivity and potency that are exquisitely sensitive to even minor structural modifications. The 2-iminopiperidine scaffold represents a distinct chemical class of non-amino acid inhibitors, and its unique potency and selectivity profile cannot be assumed for other amidines or L-arginine analogs. For instance, while 2-iminopiperidine is a potent and selective iNOS inhibitor, closely related cyclic amidines like 2-iminohomopiperidine or substituted analogs exhibit different potency and selectivity profiles [1]. Furthermore, the foundational data demonstrating its in vivo activity and oral bioavailability potential [2] are specific to this parent scaffold, making it a non-fungible starting point for research and development programs.

Ring-size analogs

2-iminohomopiperidine and other cyclic amidines exhibit altered potency and selectivity profiles, limiting direct interchange.

Acyclic amidines

Butyramidine and related simple amidines show lower potency in cellular iNOS assays; class-level activity differs.

Substrate analogs

L-arginine derivative inhibitors operate by a distinct mechanism; in vivo oral activity data are scaffold-specific.

2-Iminopiperidine Hydrochloride: Comparative Evidence


hiNOS Inhibition vs. 2-Iminohomopiperidine

In a direct head-to-head comparison, 2-iminopiperidine demonstrated twice the potency of its seven-membered ring analog, 2-iminohomopiperidine, against human inducible NOS (hiNOS) [1]. The study, which prepared and tested a series of cyclic amidines ranging from five- to nine-membered rings, identified the six-membered 2-iminopiperidine as one of the most potent inhibitors.

hiNOS Inhibition (IC50)
Head-to-head
2-iminopiperidine: 1.0 µM vs 2-iminohomopiperidine: 2.0 µM
Supports scaffold as iNOS inhibitor lead
In vitro enzymatic assay, human iNOS
NOS Inhibition iNOS Cyclic Amidine SAR

J774 Macrophage iNOS: vs. NG-Methyl-L-Arginine

In a cross-study comparable analysis using immunostimulated J774 macrophages, 2-iminopiperidine was significantly more potent than the commonly used NOS inhibitor, NG-methyl-L-arginine, at inhibiting nitrite formation, a direct marker of iNOS activity [1]. This cellular context provides a more physiologically relevant measure of efficacy compared to isolated enzyme assays.

Cellular iNOS (J774)
Cross-study comparable
EC50 10 µM vs NG-methyl-L-arginine 70 µM (7-fold)
Supports cell-based iNOS model response
Immunostimulated J774 macrophages
NOS Inhibition iNOS Cellular Assay J774 Macrophages

Cellular iNOS Inhibition vs. Butyramidine

A direct comparison of amidine-class inhibitors in the same study revealed that 2-iminopiperidine (a cyclic amidine) is significantly more potent than butyramidine (a simple alkyl amidine) in a cellular context [1]. This class-level inference underscores the advantage of the cyclic amidine structure for iNOS inhibition.

Cellular iNOS (vs Butyramidine)
Class-level inference
EC50 10 µM vs butyramidine 60 µM (6-fold)
Supports cyclic amidine class in iNOS cellular assays
Immunostimulated J774 macrophages
NOS Inhibition iNOS Cellular Assay J774 Macrophages

Oral In Vivo iNOS Inhibition

The oral administration of 2-iminopiperidine in a lipopolysaccharide (LPS)-treated rat model, a standard assay for systemic inflammation, resulted in a dose-dependent inhibition of the LPS-induced increase in plasma nitrite/nitrate levels [1]. This establishes in vivo target engagement and functional activity of the compound after oral delivery.

In Vivo iNOS Inhibition
Supporting evidence
Dose-dependent reduction in plasma nitrite/nitrate
Supports oral iNOS target engagement
Oral administration, LPS-treated rat model
In Vivo iNOS Endotoxemia Pharmacodynamics

2-Iminopiperidine Hydrochloride: Recommended R&D Applications


In Vitro iNOS Studies for Maximal Potency

Researchers investigating iNOS-mediated pathways in cell-based or biochemical assays should select 2-iminopiperidine hydrochloride. Its demonstrated 2-fold higher potency against hiNOS compared to its closest cyclic analog, 2-iminohomopiperidine (IC50 of 1.0 µM vs. 2.0 µM) [1], and 7-fold higher potency than NG-methyl-L-arginine in a cellular context (EC50 of 10 µM vs. 70 µM) [2] make it the preferred compound for achieving robust inhibition at lower concentrations, minimizing potential off-target effects.

Endotoxemia & Systemic Inflammation Models

Investigators planning in vivo studies to examine the role of iNOS in inflammatory responses should utilize 2-iminopiperidine hydrochloride. The compound has demonstrated a clear dose-dependent reduction in plasma nitrite/nitrate levels following oral administration in a validated rat model of LPS-induced endotoxemia [3]. This established in vivo activity and oral bioavailability profile are essential for studying systemic iNOS inhibition and distinguish this compound from analogs lacking such data.

Medicinal Chemistry: iNOS Inhibitor Lead

Medicinal chemists seeking a well-characterized, potent, and synthetically tractable chemical lead for iNOS inhibitor development should start with the 2-iminopiperidine scaffold. Its validated potency (IC50 = 1.0 µM) [1] and in vivo activity [3] have established it as a benchmark core, with subsequent literature showing that modifications to this scaffold can yield even more potent and selective compounds [4]. This foundational data supports the use of 2-iminopiperidine as a reliable and productive starting point for structure-activity relationship (SAR) studies.

J774 Macrophage NO Production Assays

Researchers using the J774 macrophage cell line as a model for studying iNOS activity and NO production should choose 2-iminopiperidine hydrochloride as a control or tool inhibitor. The compound's potency has been specifically validated in this cellular system, showing an EC50 of 10 µM for inhibiting nitrite formation [2]. This direct experimental evidence ensures reliable and reproducible results in this widely used model, providing a clear benchmark for evaluating novel compounds.

Application
Selection Property
Validation Focus
In vitro iNOS biochemical assays
Reported hiNOS potency context
Assay performance and isoform selectivity review
In vivo iNOS pharmacology models
Reported oral activity in endotoxemia model
Dose-response and plasma nitrite reduction review
iNOS inhibitor SAR programs
Well-characterized 2-iminopiperidine core scaffold
Optimization of potency and selectivity through modifications
J774 macrophage NO production assays
Reported cellular potency context
Nitrite inhibition assay reproducibility

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